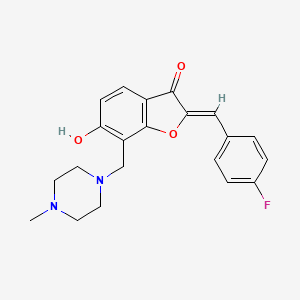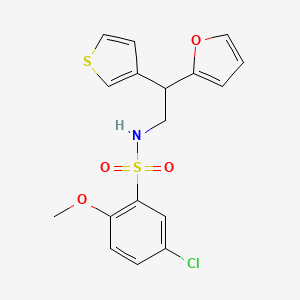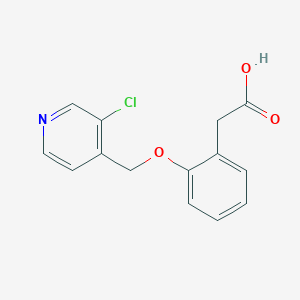![molecular formula C24H23N3O3 B2558010 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide CAS No. 452089-80-4](/img/structure/B2558010.png)
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the specified compound, have been synthesized and tested for their antioxidant and anticancer activities. These compounds exhibited significant antioxidant activity, surpassing that of ascorbic acid in some cases. Specifically, derivatives such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were highlighted for their potent antioxidant properties. Furthermore, the compounds demonstrated promising anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential applicability in cancer treatment (Tumosienė et al., 2020).
Bioinformatic Characterization for Neurodegenerative Diseases
Another study focused on Schiff bases derived from similar carbazole structures, evaluating their potential in treating neurodegenerative diseases, such as Alzheimer's. These compounds underwent bioinformatic and computational pharmacological analysis to assess their drug-like properties and interaction with therapeutic targets. The research concluded that the synthesized Schiff bases possess drug-likeness features suitable for further exploration as neuropsychiatric drugs (Avram et al., 2021).
Antimicrobial Activities
Research into the antimicrobial properties of 9H-carbazole derivatives revealed their efficacy against various microbial strains. These derivatives, synthesized from carbazole precursors, were tested and evaluated as potent antimicrobial agents, showing promise for application in combating microbial infections (Salih et al., 2016).
Electrochromic Properties
The electrochemical and electrochromic properties of polycarbazole derivatives, incorporating different acceptor groups, were investigated to understand their potential in electrochromic devices. This study revealed that such compounds exhibit significant electrochromic activity, suggesting their utility in the development of electrochromic materials and devices (Hu et al., 2013).
Safety and Hazards
The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care, following appropriate safety protocols. It’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty with respect to this product .
Propriétés
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16(17-11-12-22(28)23(15-17)30-2)25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15,28H,13-14H2,1-2H3,(H,26,29)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGLLBVRLUQKFY-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=C(C=C4)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=C(C=C4)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2557929.png)
![2-Amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2557930.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2557931.png)
![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)
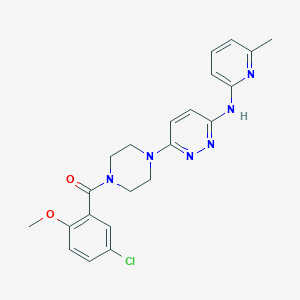
![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)
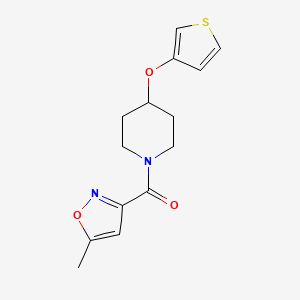
![4-phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2557941.png)

